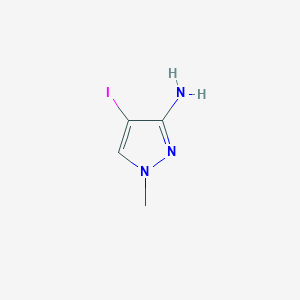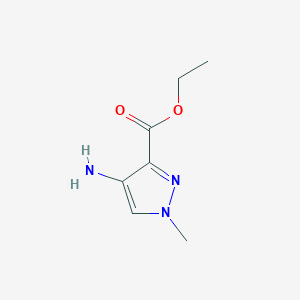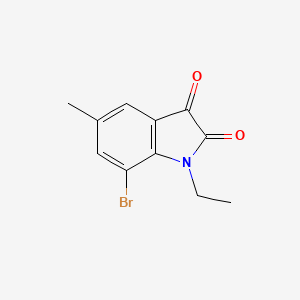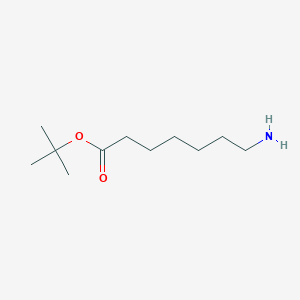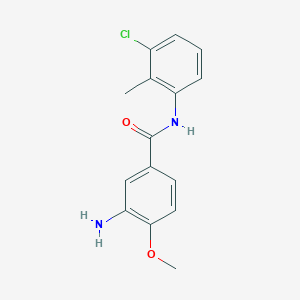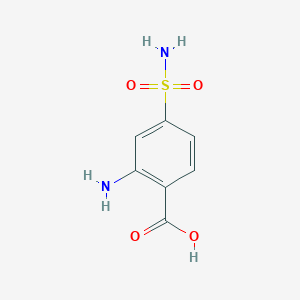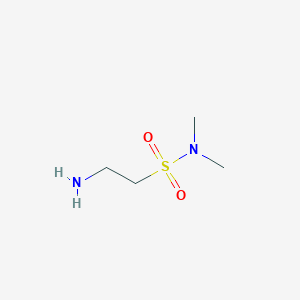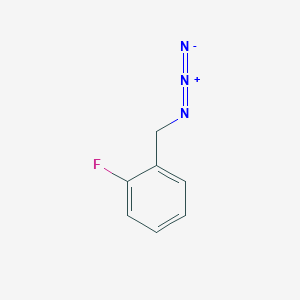
1-(叠氮甲基)-2-氟苯
描述
1-(Azidomethyl)-2-fluorobenzene is an organic compound characterized by the presence of an azidomethyl group attached to a fluorobenzene ring
科学研究应用
1-(Azidomethyl)-2-fluorobenzene has several applications in scientific research:
作用机制
Target of Action
Azido groups in general are known to be highly reactive and can interact with a variety of biological targets .
Mode of Action
This interaction can lead to changes in the function of the target molecule .
Biochemical Pathways
Azido groups can potentially interfere with a wide range of biochemical processes due to their reactivity .
Pharmacokinetics
The presence of the fluorobenzene group may influence its bioavailability and distribution .
Result of Action
The reactivity of the azido group can potentially lead to modifications of target molecules, which could have downstream effects on cellular functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(Azidomethyl)-2-fluorobenzene. Factors such as pH, temperature, and the presence of other molecules can affect the reactivity of the azido group and thus the compound’s overall action .
生化分析
Biochemical Properties
1-(Azidomethyl)-2-fluorobenzene plays a significant role in biochemical reactions, particularly in the context of click chemistry and bioorthogonal labeling. The azido group in 1-(Azidomethyl)-2-fluorobenzene is highly reactive and can participate in azide-alkyne cycloaddition reactions, commonly known as click reactions. These reactions are widely used for labeling biomolecules, such as proteins and nucleic acids, without interfering with their natural functions. The compound interacts with enzymes like copper-catalyzed azide-alkyne cycloaddition (CuAAC) enzymes, facilitating the formation of stable triazole linkages .
Cellular Effects
1-(Azidomethyl)-2-fluorobenzene has been shown to influence various cellular processes. It can be used to label and track proteins within cells, providing insights into protein localization, trafficking, and interactions. The compound’s ability to form stable triazole linkages through click chemistry allows researchers to study cell signaling pathways and gene expression with high precision. Additionally, 1-(Azidomethyl)-2-fluorobenzene can impact cellular metabolism by modifying key metabolic enzymes and pathways .
Molecular Mechanism
At the molecular level, 1-(Azidomethyl)-2-fluorobenzene exerts its effects through the formation of covalent bonds with target biomolecules. The azido group reacts with alkyne-functionalized molecules in the presence of a copper catalyst, resulting in the formation of triazole linkages. This reaction is highly specific and efficient, making it a valuable tool for studying enzyme activity, protein-protein interactions, and changes in gene expression. The compound can also inhibit or activate enzymes by covalently modifying their active sites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Azidomethyl)-2-fluorobenzene can vary over time. The compound is generally stable under standard laboratory conditions, but its reactivity can be influenced by factors such as temperature, pH, and the presence of catalysts. Over time, 1-(Azidomethyl)-2-fluorobenzene may undergo degradation, leading to changes in its labeling efficiency and impact on cellular functions. Long-term studies have shown that the compound can have sustained effects on cellular processes, including prolonged modifications of proteins and enzymes .
Dosage Effects in Animal Models
The effects of 1-(Azidomethyl)-2-fluorobenzene in animal models are dose-dependent. At low doses, the compound can be used for precise labeling and tracking of biomolecules without causing significant toxicity. At higher doses, 1-(Azidomethyl)-2-fluorobenzene may exhibit toxic effects, including disruption of cellular functions and induction of apoptosis. Studies in animal models have identified threshold doses beyond which the compound’s adverse effects become pronounced .
Metabolic Pathways
1-(Azidomethyl)-2-fluorobenzene is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. The compound can be metabolized by phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can alter the compound’s reactivity and impact its interactions with biomolecules. Additionally, 1-(Azidomethyl)-2-fluorobenzene can influence metabolic flux and metabolite levels by modifying key enzymes involved in metabolic pathways .
Transport and Distribution
Within cells and tissues, 1-(Azidomethyl)-2-fluorobenzene is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via endocytosis and distributed to various cellular compartments. Its localization and accumulation can be influenced by factors such as the presence of specific transporters and binding proteins. These interactions play a crucial role in determining the compound’s bioavailability and effectiveness in biochemical applications .
Subcellular Localization
1-(Azidomethyl)-2-fluorobenzene exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be directed to particular cellular compartments, such as the nucleus, cytoplasm, or mitochondria, through targeting signals or post-translational modifications. This subcellular localization is essential for its role in labeling and tracking biomolecules, as well as for studying the spatial dynamics of cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azidomethyl)-2-fluorobenzene typically involves the nucleophilic substitution reaction of 2-fluorobenzyl chloride with sodium azide. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) to facilitate the substitution process . The reaction conditions often include moderate temperatures and the use of a catalyst to enhance the reaction rate.
Industrial Production Methods: While specific industrial production methods for 1-(Azidomethyl)-2-fluorobenzene are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azide intermediates.
化学反应分析
Types of Reactions: 1-(Azidomethyl)-2-fluorobenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, replacing other leaving groups on the benzene ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or CH₃CN.
Reduction: LiAlH₄ or Pd/C with H₂.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products:
Reduction: Formation of 2-fluorobenzylamine.
Cycloaddition: Formation of 1,2,3-triazoles.
相似化合物的比较
1-(Azidomethyl)-5H-tetrazole: Similar in structure but contains a tetrazole ring instead of a fluorobenzene ring.
1-Azidoethyl-5H-tetrazole: Contains an azidoethyl group attached to a tetrazole ring.
1-(Azidopropyl)-5H-tetrazole: Contains an azidopropyl group attached to a tetrazole ring.
Uniqueness: 1-(Azidomethyl)-2-fluorobenzene is unique due to the presence of both an azide group and a fluorine atom on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research areas .
属性
IUPAC Name |
1-(azidomethyl)-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c8-7-4-2-1-3-6(7)5-10-11-9/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSUIHLKOGPGRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=[N+]=[N-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10611949 | |
| Record name | 1-(Azidomethyl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10611949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62284-30-4 | |
| Record name | 1-(Azidomethyl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10611949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 62284-30-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


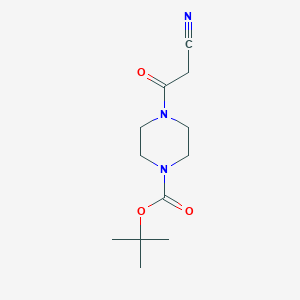
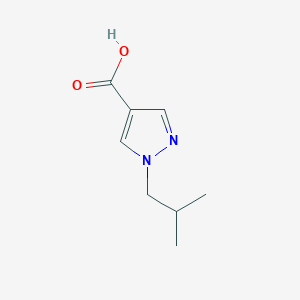
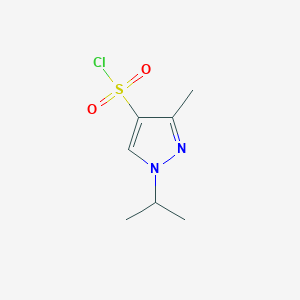
![5-Boc-Octahydropyrrolo[3,4-c]pyridine](/img/structure/B1287322.png)
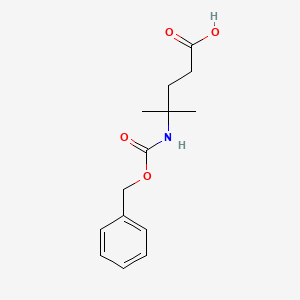
![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1287334.png)
